N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production. The crude products are typically purified by crystallization using solvents like ethyl acetate and hexane .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Functional groups on the indole or furan rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a furan ring and an indole core, along with various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c1-22-14-9-17(26-3)16(25-2)8-12(14)7-15(22)19(24)21-11-18(23)20-10-13-5-4-6-27-13/h4-9H,10-11H2,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
BUIOSLLWOUCJLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCC(=O)NCC3=CC=CO3)OC)OC |
Origin of Product |
United States |
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